molecular formula C9H12O3 B15433284 1-Hydroxy-8-methoxyoct-7-EN-5-YN-4-one CAS No. 88400-07-1

1-Hydroxy-8-methoxyoct-7-EN-5-YN-4-one

Cat. No.: B15433284
CAS No.: 88400-07-1
M. Wt: 168.19 g/mol
InChI Key: VSVKHQUQRGKIII-UHFFFAOYSA-N
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Description

1-Hydroxy-8-methoxyoct-7-en-5-yn-4-one is a high-purity chemical compound with the molecular formula C9H12O3 . It belongs to a class of organic compounds characterized by an ether group and multiple unsaturated bonds, including both alkene and alkyne functionalities within its carbon chain. This specific structure, featuring a hydroxy group, a methoxy ether, and conjugated unsaturation, makes it a molecule of significant interest in organic synthesis and applied chemical research. The primary research value of this compound and its structural analogs lies in the field of perfumery, where such en-yne systems are investigated for their utility as fragrance ingredients . These compounds can serve as key intermediates or starting materials for the synthesis of novel odorants, particularly those intended to impart violet-type scents . Researchers utilize this molecule to explore structure-odor relationships and to develop new synthetic routes for fragrance compounds used in consumer products such as fine perfumes, detergents, fabric softeners, soaps, and hair sprays . As a building block in organic chemistry, its reactive en-yne system allows for various chemical transformations. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

CAS No.

88400-07-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-hydroxy-8-methoxyoct-7-en-5-yn-4-one

InChI

InChI=1S/C9H12O3/c1-12-8-3-2-5-9(11)6-4-7-10/h3,8,10H,4,6-7H2,1H3

InChI Key

VSVKHQUQRGKIII-UHFFFAOYSA-N

Canonical SMILES

COC=CC#CC(=O)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

  • No Direct Data: The provided evidence lacks explicit references to 1-Hydroxy-8-methoxyoct-7-EN-5-YN-4-one, making direct comparisons impossible.
  • Structural Divergence : Compounds like 8-O-Acetylshanzhiside Methyl Ester and FDB017241 differ significantly in backbone structure, limiting extrapolation of properties.

Q & A

Q. How can researchers optimize the synthesis of 1-Hydroxy-8-methoxyoct-7-EN-5-YN-4-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, highlights two reaction conditions for structurally related compounds:
  • Reaction 1 : Use pyridine and dichloromethane under reflux for 2 hours, followed by extraction and column chromatography (petroleum ether/ethyl acetate, 15:1 v/v), yielding 66.8% .
  • Reaction 2 : Employ DMAP and ethanol at 78°C for 20–25 hours, achieving 75% yield .
    Key steps include solvent screening, catalyst selection (e.g., DMAP for nucleophilic catalysis), and purification via column chromatography. Monitor reaction progress using TLC and characterize intermediates with NMR and IR spectroscopy.

Q. What analytical techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., methoxy, hydroxyl, and enynyl groups) using 1^1H and 13^{13}C NMR, as demonstrated for analogs in and .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm1^{-1}, hydroxyl at ~3200 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) for 3D structural elucidation .

Q. How can solubility challenges for this compound in aqueous buffers be addressed experimentally?

  • Methodological Answer :
  • Screen solvents (e.g., DMSO, ethanol) and use co-solvents like PEG-400 or cyclodextrins to enhance solubility .
  • Perform pH-dependent solubility studies, as hydroxyl and methoxy groups may ionize in basic conditions. Note that solubility data for similar compounds are often unreported, necessitating empirical testing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :
  • Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays) .
  • Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of solvent toxicity .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and assess batch-to-batch compound purity via HPLC .
  • Data Transparency : Follow open-data principles to enable reproducibility, as outlined in .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 isoforms) based on structural analogs in and .
  • ADMET Prediction : Employ SwissADME to estimate absorption, distribution, and toxicity profiles .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What crystallographic challenges arise when determining the crystal structure of this compound?

  • Methodological Answer :
  • Data Quality : High-resolution data (<1.0 Å) are needed to resolve overlapping electron densities from the enynyl and methoxy groups. Use synchrotron radiation if twinning occurs .
  • Refinement : Apply SHELXL with restraints for flexible moieties (e.g., the octenynyl chain) and validate with R-factor analysis .
  • Thermal Motion : Model anisotropic displacement parameters for heavy atoms to improve accuracy .

Q. How can researchers investigate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
  • Stability-Indicating Methods : Develop validated HPLC protocols to separate degradation products, as in .

Q. What experimental designs are recommended for studying the biological activity of this compound in cancer models?

  • Methodological Answer :
  • In Vitro : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM). Include apoptosis markers (Annexin V/PI) and cell-cycle analysis .
  • In Vivo : Test in xenograft models (e.g., nude mice) at 10–50 mg/kg doses. Pair with pharmacokinetic studies to assess bioavailability .
  • Mechanistic Studies : Perform RNA-seq or proteomics to identify pathways affected by the compound .

Key Considerations for Data Integrity

  • Contradiction Analysis : Apply iterative qualitative methods () to reconcile discrepancies in biological or spectral data .
  • Ethical Data Sharing : Balance open-data requirements with privacy concerns, especially for preclinical studies () .

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